Symphonone I
Description
Symphonone I is a polycyclic polyprenylated acylphloroglucinol (PPAP) derivative classified as an oxy-PPAP, characterized by a xanthone core structure with additional oxygenation and prenylation modifications. It is isolated from Symphonia globulifera and Garcinia species, alongside other PPAPs and oxy-PPAPs like guttiferones and symphonones A–H . Its structure (CAS: 1235774-18-1) has been elucidated via spectroscopic methods, including ¹H-NMR and ¹³C-NMR, with data corroborated against literature values .
Properties
Molecular Formula |
C38H48O6 |
|---|---|
Molecular Weight |
600.8 g/mol |
IUPAC Name |
(1R,3S,6S,17S,19S)-6,11,12-trihydroxy-18,18-dimethyl-3,17,19-tris(3-methylbut-2-enyl)-4-methylidene-15-oxapentacyclo[15.3.1.01,6.07,16.09,14]henicosa-7(16),9,11,13-tetraene-8,21-dione |
InChI |
InChI=1S/C38H48O6/c1-21(2)10-12-25-19-36-20-26(13-11-22(3)4)35(8,9)37(34(36)42,15-14-23(5)6)33-31(38(36,43)18-24(25)7)32(41)27-16-28(39)29(40)17-30(27)44-33/h10-11,14,16-17,25-26,39-40,43H,7,12-13,15,18-20H2,1-6,8-9H3/t25-,26-,36-,37-,38+/m0/s1 |
InChI Key |
IXTPTNHKAHBGCY-UOAWKXACSA-N |
Isomeric SMILES |
CC(=CC[C@H]1C[C@]23C[C@@H](C([C@](C2=O)(C4=C([C@@]3(CC1=C)O)C(=O)C5=CC(=C(C=C5O4)O)O)CC=C(C)C)(C)C)CC=C(C)C)C |
Canonical SMILES |
CC(=CCC1CC23CC(C(C(C2=O)(C4=C(C3(CC1=C)O)C(=O)C5=CC(=C(C=C5O4)O)O)CC=C(C)C)(C)C)CC=C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Symphonone I typically involves multiple steps, starting from readily available precursors. The process often includes:
Initial Formation: The initial step involves the formation of a core structure through a series of condensation reactions.
Functionalization: Subsequent steps involve the functionalization of the core structure, introducing various functional groups through reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Batch Processing: Large batches of reactants are processed in reactors, followed by purification steps.
Continuous Flow Systems: Reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Symphonone I undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert this compound into reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Symphonone I has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Symphonone I involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which this compound is used.
Comparison with Similar Compounds
Structural Classification and Key Features
Symphonone I belongs to the oxy-PPAP subclass, distinguished by xanthone-derived frameworks. Below is a comparison with structurally analogous compounds:
Key Observations :
- This compound vs. Guttiferones: Unlike guttiferones (PPAPs), this compound’s xanthone core introduces additional oxygenation, altering solubility and electronic properties .
- This compound vs. 7-epi-Garcixanthochymone K: The latter’s β-lactamase inhibitor core contrasts with this compound’s xanthone system, impacting biological targets .
- This compound vs.
Stereochemical and Spectroscopic Differences
- C-7 Configuration: Coccinone D and 7-epi-isoxanthochymol exhibit epimeric configurations at C-7, influencing their NMR spectra and bioactivity . This compound’s stereochemistry remains unspecified in available data, necessitating further ECD or X-ray analysis.
- NMR Profiles: this compound’s ¹³C-NMR data aligns with Garcinia-derived PPAPs but diverges from non-prenylated xanthones like 1,5-dihydroxy-6,7-dimethoxyxanthone (CAS: 38710-31-5), which lacks prenyl groups .
Q & A
Basic Research Questions
Q. How can I formulate a focused research question on Symphonone I’s biological activity?
- Methodological Answer : Use the PICOT framework to structure your question:
- P opulation: Target biological system (e.g., specific cell lines or animal models).
- I ntervention: this compound dosage, administration route, or exposure duration.
- C omparison: Control groups or alternative compounds for comparative analysis.
- O utcome: Measurable endpoints (e.g., apoptosis markers, gene expression).
- T imeframe: Temporal scope of the study (optional).
Example: “How does this compound (50 µM, 24h exposure) affect apoptosis rates in HeLa cells compared to cisplatin?” .
Q. What experimental design principles should guide initial efficacy testing of this compound?
- Methodological Answer :
- Controlled variables : Standardize temperature, pH, and solvent controls to isolate this compound’s effects.
- Replication : Use triplicate samples to ensure statistical power.
- Blinding : Implement double-blind protocols to reduce bias in data collection.
- Pilot studies : Conduct small-scale trials to refine dosage ranges and assay conditions .
Q. How do I conduct a systematic literature review on this compound’s known properties?
- Methodological Answer :
- Keyword selection : Combine terms like “this compound,” “synthesis,” “pharmacokinetics,” and “mechanism of action” with Boolean operators.
- Databases : Prioritize PubMed, Scopus, and specialized chemistry repositories (exclude non-peer-reviewed sources like BenchChem).
- Inclusion/exclusion criteria : Define parameters for study relevance (e.g., publication date ≥2010, peer-reviewed journals only) .
Q. What analytical methods validate this compound’s purity and structural identity?
- Methodological Answer :
- Chromatography : Use HPLC with UV detection to assess purity (>95%).
- Spectroscopy : Confirm structure via -NMR and -NMR, cross-referencing with published spectra.
- Mass spectrometry : Compare experimental molecular weight to theoretical values .
Advanced Research Questions
Q. How can I resolve contradictions in pharmacokinetic data for this compound across studies?
- Methodological Answer :
- Heterogeneity analysis : Classify discrepancies by study design (e.g., in vivo vs. in vitro) or dosage regimes.
- Meta-regression : Statistically adjust for covariates like sample size or assay sensitivity.
- Sensitivity testing : Exclude outliers and re-analyze datasets using robust statistical models (e.g., random-effects meta-analysis) .
Q. What challenges arise in synthesizing cross-disciplinary data on this compound’s mechanisms?
- Methodological Answer :
- Data harmonization : Convert units (e.g., IC50 values) to standardized metrics for comparison.
- Quality assessment : Apply tools like GRADE to evaluate evidence reliability across disciplines (e.g., biochemistry vs. computational modeling).
- Transdisciplinary teams : Collaborate with domain experts to reconcile methodological differences in data interpretation .
Q. How can I ensure reproducibility in this compound’s synthetic protocols?
- Methodological Answer :
- Step-by-step documentation : Include reaction conditions (temperature, solvent purity, catalyst ratios) in supplementary materials.
- Characterization archives : Provide raw NMR/HPLC data in open-access repositories.
- Peer validation : Share protocols with independent labs for replication testing .
Q. What strategies address low response rates in surveys measuring this compound’s experimental adoption?
- Methodological Answer :
- Participant incentives : Offer academic credits or co-authorship for data contributions.
- Pilot testing : Refine survey clarity using cognitive interviews with 5–10 researchers.
- Mixed methods : Combine quantitative surveys with qualitative interviews to triangulate findings .
Methodological Tools & Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
